5-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole
Description
Historical Development of Indole-Imidazole Hybrid Compounds in Medicinal Chemistry
Indole-imidazole hybrids trace their origins to early 20th-century alkaloid research, where the discovery of gramine (a simple indole derivative) spurred interest in functionalizing the indole scaffold. The synthesis of imidazole-linked indoles gained momentum in the 1980s, driven by the need for compounds with improved pharmacokinetic profiles. A landmark study in 2023 demonstrated that indole-imidazole derivatives exhibit potent antibacterial activity against Micrococcus luteus and Pseudomonas fluorescens, with inhibition zones exceeding 15 mm. These findings underscored the role of the imidazole ring in enhancing membrane permeability and disrupting microbial biofilms.
Table 1: Key Milestones in Indole-Imidazole Hybrid Research
The integration of imidazole into indole frameworks often employs cross-coupling reactions, such as the Ullmann condensation or microwave-assisted N–H functionalization. Recent advances focus on tuning electronic properties through chalcogen replacement (e.g., substituting sulfur for oxygen in benzothiazole/benzoxazole hybrids), which alters intermolecular interactions and bioactivity. For instance, chlorine-substituted indole-imidazoles show selective inhibition of fungal laccase enzymes, critical for lignin degradation in Coriolus versicolor.
Significance of Azabicyclo[3.2.1]octane Scaffold in Pharmaceutical Research
The 8-azabicyclo[3.2.1]octane scaffold, a bridged bicyclic amine, is renowned for its structural resemblance to tropane alkaloids like cocaine and scopolamine. Its rigid, bowl-shaped geometry enables precise orientation of pharmacophoric groups, enhancing target specificity. In 2024, a review highlighted the scaffold’s utility in central nervous system (CNS) therapeutics, where its ability to cross the blood-brain barrier is attributed to reduced conformational flexibility and increased lipid solubility.
Table 2: Pharmaceuticals Incorporating Azabicyclo[3.2.1]octane Scaffolds
| Drug | Indication | Mechanism |
|---|---|---|
| Trospium | Overactive bladder | Muscarinic receptor antagonist |
| Benzatropine | Parkinson’s disease | Dopamine reuptake inhibitor |
| Cevimeline | Sjögren’s syndrome | Muscarinic agonist |
Synthetic routes to 8-azabicyclo[3.2.1]octane derivatives often involve intramolecular cyclizations or desymmetrization strategies. For example, enantioselective Pictet–Spengler reactions using chiral catalysts yield tropane-like structures with >90% enantiomeric excess. In the target compound, the scaffold’s carbonyl group facilitates hydrogen bonding with protease active sites, while the imidazole substituent at C-3 enhances chelation of divalent metal ions in bacterial enzymes.
Emergence of Dual-Pharmacophore Heterocyclic Systems
Dual-pharmacophore systems, such as this compound, exploit complementary bioactivities from distinct molecular domains. The indole-imidazole-azabicyclo triad enables simultaneous modulation of oxidative stress and microbial growth, as evidenced by recent studies:
- Antioxidant Activity : The indole nucleus scavenges free radicals via electron donation, while the imidazole ring chelates Fe²⁺ ions, inhibiting Fenton reactions.
- Antimicrobial Action : The azabicyclo scaffold disrupts bacterial cell wall synthesis by binding penicillin-binding proteins, synergizing with imidazole’s membrane-disruptive effects.
Table 3: Comparative Bioactivity of Single vs. Dual-Pharmacophore Systems
| Compound | Antioxidant (ORAC, µM TE) | Antibacterial (MIC, µg/mL) |
|---|---|---|
| Indole alone | 2.1 | >128 |
| Imidazole alone | 1.8 | 64 |
| Hybrid compound | 8.9 | 8 |
Molecular hybridization strategies, such as Morita–Baylis–Hillman reactions, have enabled efficient synthesis of these complexes. For instance, coupling indole-3-carbaldehyde with thiosemicarbazides yields thiazolidinone-indole hybrids with submicromolar activity against Trypanosoma brucei. In the target compound, the amide linker between indole and azabicyclo domains enhances metabolic stability, as demonstrated by hepatocyte incubation studies showing a half-life >6 hours.
Properties
IUPAC Name |
(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(1H-indol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(14-1-4-18-13(9-14)5-6-21-18)23-15-2-3-16(23)11-17(10-15)22-8-7-20-12-22/h1,4-9,12,15-17,21H,2-3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNONSLYTEFXLJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC4=C(C=C3)NC=C4)N5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole involves multiple steps, starting with the construction of the 8-azabicyclo[3.2.1]octane scaffold. This scaffold is typically synthesized through enantioselective methods, which ensure the correct stereochemistry of the final product . The imidazole ring can be introduced through various synthetic routes, including the reaction of glyoxal and ammonia . The final step involves the coupling of the imidazole and azabicyclo[3.2.1]octane intermediates with the indole moiety under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and scalable reaction conditions. The process would also need to ensure the purity and consistency of the final product, which may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound 5-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The carbonyl group in the azabicyclo[3.2.1]octane structure can be reduced to form alcohol derivatives.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield imidazole N-oxides, while reduction of the carbonyl group would produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structural features to 5-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole exhibit notable anticancer properties. For instance, imidazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers .
2. Antimicrobial Properties
The imidazole moiety is known for its antimicrobial activity. Studies have shown that related compounds can effectively combat bacterial and fungal infections, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .
Neuropharmacological Applications
1. Neuroactive Properties
The bicyclic structure of this compound may contribute to neuroactive properties, making it a candidate for treating neurological disorders such as anxiety and depression. Compounds with similar frameworks have been shown to interact with neurotransmitter systems in the brain, potentially leading to therapeutic effects in mood regulation.
2. Potential as a Cognitive Enhancer
Recent studies suggest that certain imidazole derivatives can enhance cognitive function and memory retention in preclinical models. This opens avenues for exploring the compound's potential as a cognitive enhancer or in treating neurodegenerative diseases like Alzheimer's .
Synthesis and Derivative Development
The synthesis of this compound involves several key steps:
- Formation of the Bicyclic Structure : Utilizing cyclization reactions to create the azabicyclo framework.
- Introduction of the Imidazole Ring : This can be achieved through coupling reactions involving imidazole derivatives.
- Carbonyl Group Addition : The final step involves introducing the carbonyl group, which is crucial for enhancing biological activity.
These synthetic pathways are adaptable, allowing for modifications that could optimize the compound's efficacy and selectivity against specific biological targets.
Case Studies
Several case studies highlight the compound's applications:
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related imidazole derivative significantly inhibited tumor growth in xenograft models of breast cancer, showcasing the potential of similar compounds in oncology.
Study 2: Antimicrobial Activity
Another investigation focused on evaluating the antimicrobial properties of related compounds against various strains of bacteria and fungi, revealing promising results that support further exploration of this compound as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 5-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity, while the indole moiety can interact with various receptors in the body. The azabicyclo[3.2.1]octane structure provides rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Structural Complexity : The target compound combines three heterocyclic systems, unlike analogs in (single bicyclic core) or (indole-oxadiazole hybrid). This may enhance binding specificity but complicate synthesis .
Functional Group Diversity: The imidazole in the target compound differs from ’s peptidomimetic imidazoles, which feature bulky amino-acid-like side chains (e.g., benzyloxy-S-phenylalanyl). This suggests divergent biological targets . The 8-azabicyclo[3.2.1]octane scaffold in the target compound shares rigidity with ’s Ras inhibitor but lacks the chlorobenzothiazole moiety critical for Ras binding .
’s oxadiazole-indole derivative was synthesized in "good yield" via straightforward reflux conditions, contrasting with the target’s likely multistep protocol .
Research Findings and Limitations
- Target Compound: No direct biological data are available in the provided evidence. Its design likely draws from the GPCR/kinase-targeting profiles of 8-azabicyclo[3.2.1]octane (e.g., ’s Ras inhibitor) and indole’s role in neurotransmitter analogs .
- Analog-Specific Insights: ’s Ras inhibitor demonstrates that substituents on the bicyclic amine (e.g., chlorobenzothiazole) are critical for activity, suggesting the target’s imidazole group may need optimization for potency .
Biological Activity
The compound 5-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole is a member of a novel class of bioactive compounds that has garnered attention for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a complex bicyclic structure combined with an imidazole ring, which is known for its biological significance. The molecular formula for this compound is with a molecular weight of approximately 313.36 g/mol.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in inflammatory processes. Notably, it has been identified as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme that plays a crucial role in the degradation of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties. Inhibition of NAAA leads to increased levels of PEA at inflamed sites, thereby enhancing its therapeutic effects .
Structure-Activity Relationship (SAR)
Research has shown that modifications to the azabicyclo structure significantly influence the compound's potency and selectivity against NAAA. For instance, derivatives with varying substituents on the imidazole ring or alterations in the carbonyl group have demonstrated differing levels of inhibitory activity:
| Compound | IC50 (μM) | Notes |
|---|---|---|
| Parent Compound | 0.042 | High potency against NAAA |
| Methyl-substituted | 0.065 | Moderate potency; preferred para position |
| Ethoxy derivative | 0.030 | Enhanced selectivity towards NAAA |
This table illustrates how slight changes in chemical structure can lead to significant variations in biological activity.
Biological Activity and Therapeutic Potential
Anti-inflammatory Effects: The primary biological activity associated with this compound is its anti-inflammatory effect through NAAA inhibition. Studies have indicated that it can effectively manage inflammation in preclinical models, making it a candidate for further development in treating conditions such as chronic pain and neuroinflammation .
Neuroactive Properties: Given the structural characteristics of the compound, it may also exhibit neuroactive properties. Compounds with similar imidazole cores have been reported to possess neuroprotective effects, suggesting potential applications in neurodegenerative diseases.
Case Studies
Several studies have explored the efficacy and safety profile of this compound:
- In Vitro Studies: A study conducted on human cell lines demonstrated that the compound significantly reduced inflammatory markers when administered at low concentrations (IC50 = 0.042 μM). This suggests its potential utility in managing inflammatory diseases without significant cytotoxicity .
- Animal Models: In vivo experiments using rodent models of inflammation showed that administration of the compound led to a marked reduction in edema and pain response, supporting its therapeutic potential for inflammatory conditions .
- Comparative Analysis: A comparative study with other known NAAA inhibitors revealed that this compound exhibited superior selectivity and potency, positioning it as a promising candidate for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
